molecular formula C20H39NO2 B12182486 1-(2,6-Dimethylpiperidin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol

1-(2,6-Dimethylpiperidin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol

Cat. No.: B12182486
M. Wt: 325.5 g/mol
InChI Key: YZZLWRCPCIMEHR-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylpiperidin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with dimethyl groups and a propanol group linked to a cyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylpiperidin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.

    Substitution with Dimethyl Groups:

    Attachment of the Propanol Group: The propanol group can be introduced through nucleophilic substitution reactions, where the piperidine derivative reacts with a suitable halohydrin or epoxide.

    Linking to the Cyclohexyl Moiety: The final step involves the formation of an ether linkage between the propanol group and the cyclohexyl moiety, which can be achieved through Williamson ether synthesis using an alkoxide and a halocyclohexane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylpiperidin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halides, ethers.

Scientific Research Applications

1-(2,6-Dimethylpiperidin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and pain management.

    Biological Research: The compound is used in studies investigating its effects on cellular signaling pathways and receptor interactions.

    Industrial Applications: It is explored for its potential use as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate the activity of neurotransmitter receptors, leading to changes in cellular signaling and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dimethylpiperidin-1-yl)-3-(cyclohexyl)propan-2-ol: Similar structure but lacks the isopropyl group.

    1-(2,6-Dimethylpiperidin-1-yl)-3-(phenyl)propan-2-ol: Similar structure but contains a phenyl group instead of the cyclohexyl moiety.

Uniqueness

1-(2,6-Dimethylpiperidin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol is unique due to its specific combination of functional groups and structural features, which confer distinct pharmacological properties and reactivity compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H39NO2

Molecular Weight

325.5 g/mol

IUPAC Name

1-(2,6-dimethylpiperidin-1-yl)-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol

InChI

InChI=1S/C20H39NO2/c1-14(2)19-10-9-15(3)11-20(19)23-13-18(22)12-21-16(4)7-6-8-17(21)5/h14-20,22H,6-13H2,1-5H3

InChI Key

YZZLWRCPCIMEHR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OCC(CN2C(CCCC2C)C)O)C(C)C

Origin of Product

United States

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